molecular formula C23H17ClO6S B2801784 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-chlorobenzenesulfonate CAS No. 869341-60-6

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-chlorobenzenesulfonate

Cat. No. B2801784
CAS RN: 869341-60-6
M. Wt: 456.89
InChI Key: DEOJPOCLAMWXLO-UHFFFAOYSA-N
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Description

The compound “3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-chlorobenzenesulfonate” is a complex organic molecule. It contains a chromen-6-yl group, which is a bicyclic compound structure found in many natural products. The molecule also contains methoxyphenyl and chlorobenzenesulfonate groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the methoxy group might undergo demethylation under acidic conditions, while the chlorobenzenesulfonate group could potentially participate in substitution reactions .

Scientific Research Applications

Antibacterial Effects

Compounds related to 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-chlorobenzenesulfonate have shown promising antibacterial activity. A study synthesized various compounds, including 4-(4-Methoxy-phenylamino)-2-oxo-2H-chromene-3-sulfonyl chloride, and tested their antibacterial effectiveness against strains like Staphylococcus aureus and E. coli. These compounds demonstrated high levels of bacteriostatic and bactericidal activity (Behrami & Dobroshi, 2019).

Antioxidant Properties

Derivatives of 4-hydroxycoumarin, which is structurally related to 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-chlorobenzenesulfonate, have been investigated for their antioxidant properties. These studies found that compounds like ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate exhibited significant antioxidant activity in vitro, particularly in a hypochlorous system (Stanchev et al., 2009).

Anticancer Activity

Novel derivatives of chromenone, closely related to the chemical structure of interest, have been synthesized and tested for anti-proliferative activity against various human cancer cells. Among these, certain derivatives showed micromolar level in vitro anti-proliferative activity against human cancer cell lines, suggesting the potential of these compounds in cancer treatment research (Venkateswararao et al., 2014).

Synthesis and Characterization

There has been significant research in the synthesis and characterization of compounds structurally related to 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-chlorobenzenesulfonate. Studies have explored novel methodologies for synthesizing and characterizing these compounds, contributing to the development of new synthetic routes and understanding their properties (Alonzi et al., 2014).

Antimicrobial Activity

Research has also focused on the synthesis of novel derivatives containing coumarin moieties and testing their antimicrobial activities. These studies have synthesized new compounds starting from 4-methyl-7-hydroxycoumarin and confirmed their structures through various analytical methods. The synthesized compounds showed notable antibacterial activity against strains like E. coli, S. aureus, and B. subtilis, indicating their potential use in antimicrobial applications (Hamdi et al., 2012).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological targets in the body. Unfortunately, without specific information about the intended use of this compound, it’s difficult to predict its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on clinical trials. Alternatively, if it has interesting chemical properties, future research could explore its potential uses in chemical synthesis .

properties

IUPAC Name

[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClO6S/c1-14-20-13-18(30-31(26,27)19-10-5-16(24)6-11-19)9-12-21(20)29-23(25)22(14)15-3-7-17(28-2)8-4-15/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOJPOCLAMWXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-chlorobenzenesulfonate

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